molecular formula C11H22O2 B079203 2-Ethylnonanoic acid CAS No. 14276-84-7

2-Ethylnonanoic acid

Cat. No.: B079203
CAS No.: 14276-84-7
M. Wt: 186.29 g/mol
InChI Key: YRCGAHTZOXPQPR-UHFFFAOYSA-N
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Description

2-Ethylnonanoic acid is a branched-chain fatty acid of significant interest in chemical and biochemical research. Its unique structure, featuring an ethyl branch on the second carbon of a nine-carbon backbone, imparts distinct physicochemical properties compared to its linear counterparts. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of complex lipids, liquid crystals, and specialty polymers where branching is used to modify material properties such as melting point, viscosity, and solubility. In biochemical research, this compound is a valuable substrate for studying the substrate specificity of enzymes like desaturases and elongases involved in fatty acid metabolism. Its branched chain makes it a probe for investigating metabolic pathways in various biological systems, including studies on peroxisomal disorders where the breakdown of branched-chain fatty acids is impaired. Furthermore, it finds application in the development of lubricants, plasticizers, and as a precursor for catalytic processes. This high-purity reagent is provided to support innovative research in material science, metabolic engineering, and synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylnonanoic acid
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InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10(4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCGAHTZOXPQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881256
Record name 2-ethylnonanoic acid
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Molecular Weight

186.29 g/mol
Source PubChem
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CAS No.

14276-84-7
Record name 2-Ethylnonanoic acid
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Record name Nonanoic acid, 2-ethyl-
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Record name Nonanoic acid, 2-ethyl-
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Record name 2-ethylnonanoic acid
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Record name 2-ethylnonan-1-oic acid
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Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes to 2-Ethylnonanoic Acid

The synthesis of this compound, a branched-chain carboxylic acid, can be achieved through various synthetic pathways. These routes often involve the construction of the carbon skeleton followed by the introduction or modification of the carboxyl group. This section explores several key methodologies for the de novo synthesis of this compound.

Investigations into Grignard Reagent-Mediated Syntheses

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. A primary application in the synthesis of carboxylic acids is the carboxylation of a Grignard reagent with carbon dioxide (dry ice). libretexts.orgyoutube.comlibretexts.org This method allows for the extension of a carbon chain by one carbon, directly installing the carboxyl group.

The synthesis of this compound via this route would hypothetically begin with a suitable nine-carbon alkyl halide possessing an ethyl branch at the second position. However, a more practical and common approach involves the reaction of a Grignard reagent with an electrophile that already contains the preformed carbon skeleton. A plausible route could involve the reaction of a heptylmagnesium halide (e.g., heptylmagnesium bromide), formed from 1-bromoheptane (B155011) and magnesium metal, with an α-halo ester such as ethyl 2-bromobutanoate. This would be followed by hydrolysis and decarboxylation to yield the target acid.

A more direct carboxylation approach would involve the formation of a 2-ethylnonyl Grignard reagent. This, however, presents challenges in the synthesis of the corresponding 2-ethylnonyl halide. A potential pathway could start from 2-ethylnonan-1-ol (B1334981), which could be converted to 2-ethylnonyl bromide. The subsequent reaction of this bromide with magnesium in an anhydrous ether solvent would yield the Grignard reagent. Bubbling dry carbon dioxide gas through this solution, followed by an acidic workup, would produce this compound. libretexts.orgyoutube.comvedantu.com The general mechanism for this carboxylation is outlined below:

Formation of the Grignard Reagent: R-X + Mg → R-MgX (where R = 2-ethylnonyl group, X = Br, Cl, or I)

Nucleophilic attack on CO₂: R-MgX + CO₂ → R-COOMgX

Protonation: R-COOMgX + H₃O⁺ → R-COOH + Mg(OH)X

This method is advantageous due to its versatility and the ready availability of starting materials. However, careful control of reaction conditions is necessary to avoid side reactions, as Grignard reagents are highly reactive towards protic solvents and other electrophilic functional groups. libretexts.org

Exploration of Aldol (B89426) Condensation and Subsequent Reduction/Oxidation Pathways

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, often utilized in the industrial synthesis of branched aldehydes and alcohols. mdpi.com A well-established industrial process for the production of the related compound, 2-ethylhexanoic acid, involves the self-condensation of butanal. wikipedia.orgrsc.org This is followed by dehydration, hydrogenation of the resulting α,β-unsaturated aldehyde, and subsequent oxidation to the carboxylic acid. mdpi.comresearchgate.net

A similar strategy can be conceptualized for the synthesis of this compound. This would likely involve a mixed aldol condensation between two different aldehydes to achieve the desired carbon skeleton. A plausible route would be the base- or acid-catalyzed mixed aldol condensation of propanal and heptanal (B48729). researchgate.net The reaction would be designed to favor the formation of the cross-condensation product where the enolate of propanal attacks the carbonyl carbon of heptanal. This would yield 2-ethyl-2-nonenal after dehydration.

The subsequent steps would involve:

Hydrogenation: The carbon-carbon double bond of 2-ethyl-2-nonenal would be selectively hydrogenated to yield 2-ethylnonanal.

Oxidation: The resulting saturated aldehyde, 2-ethylnonanal, would then be oxidized to this compound. This oxidation can be carried out using various oxidizing agents, including potassium permanganate (B83412) or chromic acid, or through catalytic oxidation with air or oxygen. mdpi.com

The main challenge in this approach is controlling the selectivity of the mixed aldol condensation to minimize the formation of self-condensation products from both propanal and heptanal. researchgate.net

Development of Sustainable and Green Chemistry Approaches

In recent years, there has been a significant focus on developing more environmentally friendly and sustainable methods for chemical synthesis. For the synthesis of carboxylic acids like this compound, green chemistry principles can be applied, particularly in the oxidation step of the corresponding aldehyde.

One promising approach is the use of molecular oxygen or air as the primary oxidant, which is both inexpensive and environmentally benign. mdpi.com The efficiency of these oxidations can be significantly enhanced by the use of catalysts. For instance, N-hydroxyphthalimide (NHPI) has been demonstrated as an effective organocatalyst for the aerobic oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid with high selectivity (>99%) under mild conditions. mdpi.comresearchgate.net This methodology could be directly applicable to the oxidation of 2-ethylnonanal.

Other green catalytic systems for aldehyde oxidation include:

Selenium Catalysis: The use of a selenium catalyst with hydrogen peroxide as the oxidant in water has been reported as an eco-friendly protocol for the synthesis of various carboxylic acids from aldehydes. mdpi.com

Heteropolyacids: Molybdovanadophosphoric acid has been used as a reusable catalyst for the oxidation of 2-ethylhexanal with oxygen, achieving high conversion and selectivity. google.com

Graphene Oxide-Based Catalysts: Sulfonic acid-functionalized reduced graphene oxide has been reported as a metal-free solid acid carbocatalyst for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide. nih.gov

Biocatalysis also presents a sustainable alternative. The enzymatic synthesis of esters of branched-chain acids, such as 2-ethylhexyl 2-methylhexanoate, using immobilized lipases has been successfully demonstrated. nih.govresearchgate.net This suggests the potential for biocatalytic routes to this compound or its derivatives, for example, through the selective oxidation of 2-ethylnonan-1-ol using alcohol dehydrogenases or the hydrolysis of a corresponding ester by a lipase (B570770).

Synthesis and Characterization of this compound Derivatives

The carboxyl group of this compound can be readily transformed into a variety of derivatives, such as esters and metal complexes. These derivatives often have tailored physical and chemical properties for specific applications.

Esterification Reactions and Ester Derivative Synthesis

Esterification is a common reaction of carboxylic acids, typically involving reaction with an alcohol in the presence of an acid catalyst. medcraveonline.com The synthesis of 2-ethylnonanoate esters can be achieved through various methods, including Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst like sulfuric acid.

The synthesis of various esters of branched-chain carboxylic acids has been reported, highlighting the versatility of these reactions. For example, the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate has been achieved using an immobilized lipase, offering a milder and more selective alternative to chemical catalysis. nih.govresearchgate.net

Below is a table summarizing typical conditions and findings for the synthesis of related branched-chain esters, which are analogous to the synthesis of 2-ethylnonanoate esters.

Ester ProductReactantsCatalyst/MethodKey FindingsReference
2-Ethylhexyl 2-methylhexanoate2-Methylhexanoic acid and 2-EthylhexanolImmobilized lipase (Novozym® 435)Successful solvent-free synthesis; high conversions achieved at 70-80°C with an excess of alcohol. nih.gov
Cetyl 2-ethylhexanoate (B8288628)2-Ethylhexanoic acid and Cetyl alcoholLipaseLow conversions reported, requiring high lipase concentrations and long reaction times. researchgate.net
2-Ethylhexyl 2-ethylhexanoate2-Ethylhexanoic acid and 2-EthylhexanolLipaseSimilar to cetyl 2-ethylhexanoate, the synthesis was not highly efficient under the tested biocatalytic conditions. researchgate.net

The characterization of these ester derivatives typically involves spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, which would show the characteristic ester carbonyl (C=O) stretch, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Production of Metal Alkanoate Complexes and Coordination Compounds

This compound can react with metal ions to form metal alkanoate complexes, often referred to as metal soaps or salts. These compounds are coordination complexes and are not typically ionic. Metal 2-ethylhexanoates, which are structurally similar, are widely used as precursors in materials science, as catalysts, and as driers in paints. researchgate.net

The synthesis of metal 2-ethylnonanoates can be achieved through several methods, including:

Reaction with Metal Oxides/Hydroxides: Direct reaction of this compound with a metal oxide or hydroxide.

Metathesis Reactions: Reaction of a salt of this compound (e.g., sodium 2-ethylnonanoate) with a metal salt (e.g., a metal chloride or nitrate) in a suitable solvent. researchgate.net

The resulting metal complexes are often highly soluble in nonpolar organic solvents. The characterization of these complexes involves a range of analytical techniques. mdpi.comnih.gov

Analytical TechniqueInformation Obtained
Elemental AnalysisDetermines the elemental composition and helps confirm the stoichiometry of the complex.
FTIR SpectroscopyProvides information about the coordination of the carboxylate group to the metal ion by observing shifts in the symmetric and asymmetric C-O stretching frequencies.
UV-Visible SpectroscopyCan give insights into the electronic structure and coordination geometry of the metal center, particularly for transition metal complexes.
Magnetic Susceptibility MeasurementsDetermines the magnetic moment of the complex, which can help to elucidate the oxidation state and spin state of the metal ion. rdd.edu.iq
Thermogravimetric Analysis (TGA)Studies the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules.
X-ray CrystallographyProvides detailed information on the solid-state structure, including bond lengths, bond angles, and the coordination environment of the metal ion.

The properties and structure of the resulting metal 2-ethylnonanoate complex will depend on the nature of the metal ion, its oxidation state, and the reaction conditions used for the synthesis.

Functionalization and Derivatization for Specific Research Applications

The branched-chain structure of this compound imparts unique steric and lipophilic properties that are advantageous in various research contexts. The conversion of the carboxylic acid moiety into a range of functional groups is a key strategy for harnessing these properties. Common derivatization techniques include esterification and amidation, which not only modify the parent molecule's characteristics but also enable its use as a versatile building block in more complex syntheses.

A significant area of application for derivatized carboxylic acids is in the enhancement of analytical detection, particularly in liquid chromatography-mass spectrometry (LC-MS). While direct analysis of free carboxylic acids can be challenging due to their polarity and potential for poor ionization, conversion to less polar derivatives, such as esters or amides, can significantly improve chromatographic separation and mass spectrometric sensitivity. For instance, derivatization can introduce a readily ionizable group, facilitating detection in positive ion mode electrospray ionization.

Esterification for Biological Evaluation and Material Science

Esterification of this compound is a fundamental transformation that yields derivatives with altered physical and chemical properties. The resulting esters can be designed for specific biological investigations or as precursors in materials science.

For research in biolubricants, the esterification of fatty acids with branched alcohols like 2-ethylhexanol is a common strategy to produce base stocks with desirable physicochemical properties. Although direct studies on this compound esters in this specific application are not widely published, the principles from closely related structures, such as dimer acids esterified with 2-ethylhexanol, provide a strong precedent. These studies demonstrate that such esters can exhibit excellent solubility in commercial base oils.

The synthesis of these esters typically involves acid-catalyzed esterification, a well-established method in organic chemistry.

Table 1: Representative Acid-Catalyzed Esterification of a Carboxylic Acid

Reactant 1Reactant 2CatalystProductApplication Area
Carboxylic AcidAlcoholSulfuric AcidEsterBiolubricant Research

This table illustrates a general reaction scheme for esterification, a key derivatization method.

Amide Synthesis for Diverse Research Applications

The conversion of this compound to its corresponding amides opens up a vast chemical space for the development of molecules with tailored functionalities. Amide synthesis can be achieved through various methods, with the choice of method often depending on the specific amine to be coupled and the desired reaction conditions.

A common laboratory-scale method for amide formation involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. This is a highly effective route for creating a stable amide bond.

Table 2: General Synthesis of an Amide from a Carboxylic Acid via an Acyl Chloride Intermediate

StepReactant(s)ReagentIntermediate/ProductPurpose
1Carboxylic AcidThionyl ChlorideAcyl ChlorideActivation of Carboxylic Acid
2Acyl Chloride, Amine-AmideFormation of Amide Bond

This table outlines a two-step process for the synthesis of amides, a versatile class of derivatives.

More recently, advancements in synthetic methodology have focused on developing more atom-economical and environmentally benign approaches to amide synthesis. Catalytic methods that allow for the direct coupling of carboxylic acids and amines are of particular interest. For instance, ruthenium-catalyzed reactions using acetylenes as activating agents have been shown to be effective for a broad range of substrates. nih.gov

The resulting amides of this compound can be designed to interact with biological targets, act as ligands for metal complexes, or serve as monomers in polymer synthesis. The lipophilic nature of the 2-ethylnonanoyl group can be exploited to enhance the solubility of the resulting amide in nonpolar environments or to facilitate its transport across biological membranes.

Derivatization for Enhanced Analytical Detection

In the field of metabolomics and other analytical disciplines, the derivatization of carboxylic acids is a crucial step for improving the sensitivity and reliability of their quantification by mass spectrometry. While direct studies on this compound are limited, the general principles of derivatizing carboxylic acids for LC-MS analysis are well-established.

The introduction of a chemical tag with a permanent positive charge or high proton affinity can significantly enhance the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). This allows for much lower detection limits than are typically achievable for underivatized carboxylic acids, which are often analyzed in the less sensitive negative ion mode.

Table 3: Common Derivatization Strategies for Carboxylic Acids in LC-MS Analysis

Derivatization ReagentFunctional Group TargetedPurpose of DerivatizationAnalytical Advantage
Amine-containing reagentsCarboxylic AcidIntroduce a readily ionizable groupEnhanced signal in positive mode ESI-MS
Isotope-labeled reagentsCarboxylic AcidCreate an internal standardAccurate quantification

This table summarizes common approaches to derivatize carboxylic acids for improved analytical detection.

Sophisticated Analytical Characterization Techniques in Research

Advanced Spectroscopic Analyses

Spectroscopic methods are indispensable for elucidating the molecular framework of 2-Ethylnonanoic acid. Techniques such as Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible spectroscopy each offer unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. vulcanchem.com Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts and splitting patterns of the protons are indicative of their chemical environment. For this compound, the spectrum would feature characteristic signals confirming the ethyl group at the alpha-carbon (C-2). Based on analogous structures like 4-ethyloctanoic acid, the proton on the chiral alpha-carbon would appear as a multiplet, while the terminal methyl groups of the ethyl and nonyl chains would present as triplets. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The presence of the ethyl group at the C-2 position significantly influences the chemical shifts of the adjacent carbons. tandfonline.com In the ¹³C NMR spectrum of a similar compound, the methyl ester of 4-ethyloctanoic acid, the carbons of the ethyl group and the main chain are clearly resolved. tandfonline.com The carbonyl carbon (-COO) of the acid typically appears significantly downfield. tandfonline.com

Table 1: Predicted NMR Spectral Data for this compound based on Analogous Compounds

Nucleus Predicted Chemical Shift (δ ppm) Multiplicity Notes
¹H 11.0 - 12.0 singlet (broad) Carboxylic acid proton
¹H ~2.3 multiplet α-CH proton
¹H 0.8 - 1.5 multiplet Alkyl CH₂ and CH₃ protons
¹³C ~175 singlet Carbonyl carbon (C=O)
¹³C ~40-50 singlet α-CH carbon
¹³C ~10-35 singlet Alkyl CH₂ and CH₃ carbons

Note: Predicted values are based on data for similar branched-chain fatty acids. nih.govtandfonline.comvulcanchem.com

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by two characteristic absorption bands that confirm its identity as a carboxylic acid. A very broad absorption band is expected in the region of 2500-3000 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxyl group. vulcanchem.com Additionally, a strong, sharp absorption peak appears around 1700-1720 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. tandfonline.comvulcanchem.com The spectrum for the related 2-ethylhexanoic acid shows these distinct features. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. bioglobax.com Saturated carboxylic acids like this compound lack extensive chromophores, resulting in weak absorption in the standard UV-Vis range (200-780 nm). masterorganicchemistry.com The primary electronic transition is a weak n→π* transition associated with the carbonyl group's non-bonding electrons, which typically occurs around 200-210 nm and is often not practically useful for identification unless for quantification in very pure samples. masterorganicchemistry.com Therefore, UV-Vis spectroscopy is less utilized for structural elucidation of this compound compared to NMR and IR, but can be employed for quantification. bioglobax.com

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for separating this compound from complex matrices and for its quantification. Coupling chromatography with mass spectrometry provides definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly sensitive method for the analysis of volatile and semi-volatile compounds like fatty acids. researchgate.net For robust GC analysis, carboxylic acids are often converted into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs). nih.gov This derivatization process, for instance through reaction with methanolic potassium hydroxide, improves peak shape and reduces thermal degradation in the GC system. tandfonline.com

Once separated by the gas chromatograph, the FAME of this compound enters the mass spectrometer, where it is ionized. The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion peak and a characteristic fragmentation pattern that can be used for unequivocal identification, often confirmed by comparison to a spectral library. nih.govpsu.edu This method is sensitive enough to determine trace amounts of branched-chain fatty acids in complex samples. nih.gov

For exceedingly complex samples containing numerous isomers and structurally similar compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. mdpi.com When coupled with a time-of-flight mass spectrometer (ToF-MS), the system provides high-speed, full-spectrum acquisition, which is crucial for the narrow peaks generated by GC×GC. mdpi.com

This technique has proven effective for in-depth profiling of volatile compounds in various matrices. mdpi.commdpi.com In the context of fatty acid analysis, GC×GC-ToF-MS can separate this compound from other isomers (e.g., other undecanoic acid isomers) and from the dense chemical background of a biological or environmental sample. nih.gov The combination of two different separation mechanisms and the high sensitivity of the ToF-MS detector allows for the identification and quantification of trace-level compounds that would otherwise be co-eluted and unresolved. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. tandfonline.com this compound can be analyzed using reverse-phase (RP) HPLC. sielc.com

A typical method for a similar compound, 2-ethylhexanoic acid, employs a reverse-phase column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution, often with an acid modifier such as phosphoric or formic acid to ensure the analyte is in its protonated form. sielc.com Detection can be achieved using a UV detector, although sensitivity may be limited, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer. An alternative approach involves ion chromatography, a subset of HPLC, which separates anions like the carboxylate form of this compound using an ion-exchange column and suppressed conductivity detection. thermofisher.comchromatographyonline.com This method has been shown to be accurate and reproducible for determining 2-ethylhexanoic acid as an impurity. thermofisher.com

Table 2: Example HPLC Conditions for Analysis of a Related Compound, 2-Ethylhexanoic Acid

Parameter Condition
Column IonPac AS11, 2 × 250 mm
Eluent 3 mM KOH (isocratic for separation)
Flow Rate 0.25 mL/min
Injection Volume 5 µL
Detection Suppressed Conductivity

Source: Adapted from a method for 2-ethylhexanoic acid analysis. thermofisher.com

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 86178
2-Ethylhexanoic acid 8707
2-Butyloctanoic acid 88876
4-Ethyloctanoic acid 61840
Acetonitrile 6342
Formic acid 284
Phosphoric acid 1004
Potassium hydroxide 14797
Toluene 1140

Derivatization Strategies for Positional Isomer Identification (e.g., Pyridylcarbinol Derivatives)

The structural elucidation of fatty acids, particularly the determination of branch points in their alkyl chains, presents a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose, but the mass spectra of fatty acid methyl esters (FAMEs) often lack the definitive fragmentation patterns needed to pinpoint the exact location of a branch. To overcome this limitation, derivatization strategies are employed to create derivatives that yield more informative mass spectra.

One such effective strategy is the preparation of pyridylcarbinol esters, also known as picolinyl esters. The nitrogen atom in the pyridine (B92270) ring directs fragmentation in the mass spectrometer, leading to a series of characteristic ions that allow for the unambiguous assignment of the branch position. nih.gov For instance, in the analysis of ethyl-branched fatty acids, derivatization with 3-pyridyl-carbinol enables the precise localization of the ethyl group along the fatty acid chain. nih.gov This technique has been successfully used to identify the positions of ethyl branches in various fatty acids, revealing that they can be incorporated at different points during fatty acid synthesis. nih.gov

The process of derivatization is not limited to enhancing mass spectral interpretation. It also serves to increase the volatility and thermal stability of analytes, making them more amenable to GC analysis. jfda-online.comuniversiteitleiden.nlresearchgate.net Various reagents can be used for derivatization, including silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces active hydrogens on functional groups with a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This increases the molecular weight and alters the fragmentation pattern in a predictable way, aiding in structural identification. sigmaaldrich.com Acylation and alkylation are other common derivatization techniques used to modify analytes for improved chromatographic performance and detection. jfda-online.com

The choice of derivatization reagent and method depends on the specific analyte and the analytical goals. For example, to separate enantiomers (chiral isomers), chiral derivatizing reagents can be used to form diastereomers, which can then be separated on a non-chiral chromatographic column. researchgate.netsci-hub.se

Method Validation and Analytical Performance Metrics in Research Contexts

The development of a reliable analytical method is a critical process that culminates in method validation. ijsrst.comjetir.org Validation provides documented evidence that a method is suitable for its intended purpose. globalresearchonline.net This process involves evaluating several key performance parameters to ensure the accuracy, precision, and robustness of the method. jetir.orgdemarcheiso17025.com

Key analytical performance metrics include:

Linearity and Range: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a specific range. A common acceptance criterion is a coefficient of determination (R²) greater than 0.99. researchgate.netacs.org

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by analyzing spiked samples with known amounts of the analyte and calculating the percent recovery. globalresearchonline.netresearchgate.net Recoveries are typically expected to be within a range of 85-115%. researchgate.net

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net Acceptable precision levels are often in the range of 3.3% to 8.3% for repeatability and intermediate precision. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netacs.org These values are crucial for trace analysis.

Specificity/Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijsrst.com

Robustness: This evaluates the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.net

The validation process and its associated performance metrics are essential for ensuring that the data generated by an analytical method are reliable and can be confidently interpreted in a research context.

Biological Interactions and Mechanistic Research

Metabolic Pathways and Biochemical Fate of 2-Ethylnonanoic Acid

The metabolism of this compound is intricately linked to the broader processes that handle branched-chain fatty acids (BCFAs). Unlike their more common straight-chain counterparts, the metabolism of BCFAs involves specific enzymatic pathways and can lead to the formation of unique intermediates.

Branched-chain fatty acids are less common in mammals than linear fatty acids and can be sourced from diet, gut microbiota, or synthesized de novo. spandidos-publications.com The synthesis of BCFAs can occur when fatty acid synthase (FASN) utilizes branched precursors instead of the usual acetyl-CoA or malonyl-CoA. spandidos-publications.comchemsrc.com For instance, breakdown products from branched-chain amino acids can serve as starters, or FASN can incorporate methylmalonyl-CoA or ethylmalonyl-CoA instead of malonyl-CoA during elongation, leading to methyl or ethyl branches on the fatty acid chain. spandidos-publications.comchemsrc.com

The metabolism of BCFAs is distinct from that of straight-chain fatty acids. frontiersin.org Their branched structure can influence how they are processed for energy and how they interact with biological membranes. frontiersin.orgontosight.ai In ruminants, BCFAs such as 4-methyloctanoic acid and 4-ethyloctanoic acid are known to be produced and deposited in fat tissues. researchgate.net The study of these metabolic pathways is crucial for understanding how compounds like this compound are handled within a biological system.

The formation of ethyl-branched fatty acids is largely prevented by the action of a specific enzyme: ethylmalonyl-CoA decarboxylase (ECHDC1). chemsrc.comresearchgate.netnih.gov This cytosolic enzyme acts as a "metabolite repair" enzyme by decarboxylating ethylmalonyl-CoA and, to a lesser extent, methylmalonyl-CoA. spandidos-publications.comchemsrc.comnih.gov These two molecules are considered side-products of acetyl-CoA carboxylase (ACC), which can mistakenly carboxylate butyryl-CoA and propionyl-CoA. nih.gov

By breaking down ethylmalonyl-CoA, ECHDC1 prevents its use by fatty acid synthase (FASN) for the creation of ethyl-branched fatty acids. chemsrc.comnih.gov The catalytic efficiency of ECHDC1 is significantly higher for ethylmalonyl-CoA compared to methylmalonyl-CoA, underscoring its primary role in preventing the synthesis of ethyl-branched lipids. nih.gov

In situations where ECHDC1 is deficient, ethylmalonyl-CoA can accumulate and be used by FASN, leading to the synthesis of fatty acids with ethyl branches. spandidos-publications.comacs.org Further metabolic processing can be altered, and in ECHDC1 knockout models, unusual metabolic intermediates, such as glycine-conjugates of ethyl-branched compounds, have been detected in urine. nih.govmdpi.com This suggests a detoxification and excretion pathway for these potentially harmful intermediates. nih.govmdpi.com

To understand the in-vivo function of ECHDC1, researchers have generated knockout mouse models where the ECHDC1 gene is non-functional. spandidos-publications.comnih.govmdpi.com While these mice are viable and show no major physical or histological abnormalities, detailed analysis of their tissues reveals significant metabolic changes. spandidos-publications.commdpi.com

The most striking finding in ECHDC1 knockout mice is the accumulation of ethyl-branched fatty acids in all analyzed tissues, with these compounds being undetectable in wild-type mice. spandidos-publications.commdpi.com Gas chromatography-mass spectrometry (GC-MS) analysis has identified 16- to 20-carbon fatty acids carrying ethyl-branches in tissues like brown adipose tissue, liver, and intraorbital glands. spandidos-publications.commdpi.com These abnormal fatty acids are incorporated into various lipid classes, including triglycerides, phosphatidylcholines, and acylcarnitines. mdpi.com

These studies provide conclusive evidence that ECHDC1's primary physiological role is to prevent the synthesis and subsequent accumulation of ethyl-branched lipids. spandidos-publications.comnih.gov The accumulation of these lipids in ECHDC1-deficient models highlights the importance of this metabolic repair pathway. The excretion of modified intermediates, like glycine (B1666218) conjugates, in the urine of these animals appears to be a mechanism to mitigate any potential toxicity from the buildup of these abnormal fatty acids. nih.govmdpi.com

Table 1: Effects of ECHDC1 Deficiency on Fatty Acid Profiles in Mouse Models An interactive data table summarizing the key findings from ECHDC1 knockout studies.

FindingECHDC1 Knockout (KO) MiceWild-Type (WT) MiceReference
Ethyl-Branched Fatty Acids (C16-C20) Accumulated in all tissuesUndetectable spandidos-publications.commdpi.com
Methyl-Branched Fatty Acids Increased only in intraorbital glandsPresent at baseline levels mdpi.com
Urinary Metabolites Excretion of unusual glycine-conjugates of ethyl-branched compoundsNot reported nih.govmdpi.com
Key Enzyme Function ECHDC1 absent; ethylmalonyl-CoA used by FASNECHDC1 present; decarboxylates ethylmalonyl-CoA spandidos-publications.comchemsrc.comnih.gov

Cellular and Molecular Bioactivity Assessments

Beyond its role in metabolism, research into related branched-chain and medium-chain fatty acids suggests that compounds like this compound may possess bioactivity, influencing cellular signaling and enzyme function.

While direct studies on this compound are limited, research on structurally similar fatty acids provides insights into potential mechanisms. Medium-chain fatty acids (MCFAs) and their branched derivatives have been shown to modulate key cellular signaling pathways. frontiersin.org

One such pathway is the phosphoinositide signaling cascade. The antiepileptic drug valproic acid (a branched-chain fatty acid) and other MCFAs can reduce the levels of phosphoinositide phosphates like PIP and PIP2. frontiersin.orgbiologists.com This action can affect a wide range of cellular processes that are dependent on these signaling lipids.

Another critical pathway is the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is a central regulator of cell growth, proliferation, and autophagy. nih.gov Decanoic acid, a straight-chain ten-carbon fatty acid, has been shown to inhibit mTORC1 activity. frontiersin.orgfrontiersin.org This inhibition can lead to the induction of autophagy, a cellular recycling process. nih.govresearchgate.net Studies using the model organism Dictyostelium discoideum have shown that other bioactive MCFAs, such as 4-ethyloctanoic acid, also induce autophagosome formation, a hallmark of autophagy, suggesting a potential link to mTORC1 regulation. nih.govmdpi.com Given the structural similarities, it is plausible that this compound could interact with these or related signaling networks.

A significant area of bioactivity for fatty acids is the inhibition of enzymes, particularly histone deacetylases (HDACs). HDACs remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression. frontiersin.org Their inhibition can restore gene expression and is a target for cancer therapy. mdpi.comarkat-usa.org

Several short- and medium-chain fatty acids are known to be HDAC inhibitors. frontiersin.orgmdpi.combmj.com Butyrate and propionate (B1217596) are well-characterized microbial fermentation products that inhibit HDACs, leading to increased histone acetylation and altered immune responses. frontiersin.org Research has shown that branched-chain fatty acids, including 2,2-dimethylbutyric acid and 2-ethylbutyric acid, also act as HDAC inhibitors. spandidos-publications.com Furthermore, nonanoic acid, the nine-carbon straight-chain counterpart of this compound, has been demonstrated to upregulate host defense peptides through histone deacetylase inhibition. chemsrc.com This collective evidence strongly suggests that this compound, as a branched medium-chain fatty acid, may also possess HDAC inhibitory activity.

Studies on Neurobiological Effects and Seizure Control Mechanisms (via Analogous Compounds)

Direct research into the neurobiological effects of this compound is limited. However, significant insights can be drawn from studies on structurally analogous compounds, particularly other medium-chain fatty acids (MCFAs) and the well-known antiepileptic drug, valproic acid (2-propylpentanoic acid). These compounds share a branched-chain fatty acid structure, suggesting potential overlaps in their mechanisms of action.

Valproic acid is a widely used treatment for epilepsy and bipolar disorder. nih.gov Its molecular mechanisms are complex and not fully elucidated, but are known to involve multiple pathways. nih.gov One key area of research has been its impact on neurotransmission. Studies on decanoic acid, a ten-carbon MCFA, have shown that it can directly inhibit excitatory neurotransmission, a crucial factor in seizure control. researchgate.net Specifically, decanoic acid has been found to be a non-competitive antagonist of AMPA receptors, which are receptors for the excitatory neurotransmitter glutamate. researchgate.netnih.gov This inhibition is voltage- and subunit-dependent and is considered sufficient to explain its antiseizure effects. researchgate.netnih.gov Given the structural similarities, it is plausible that this compound could exert similar inhibitory effects on excitatory pathways.

Furthermore, research using the model organism Dictyostelium discoideum has been instrumental in identifying cellular pathways affected by MCFAs. nih.gov These studies revealed that valproic acid and other MCFAs, including decanoic acid and nonanoic acid, can regulate phosphoinositide signaling by reducing the levels of phosphatidylinositol phosphate (B84403) (PIP) and phosphatidylinositol diphosphate (B83284) (PIP2). nih.gov This pathway is critical for various cellular functions, and its modulation represents another potential mechanism for the neurobiological effects of these fatty acids. The potency of these effects can be enhanced by structural modifications, such as branching. For instance, the branched derivative of octanoic acid, 4-methyloctanoic acid, shows strong activity in seizure models where octanoic acid itself has little effect. nih.gov This highlights the importance of the specific molecular structure, and suggests that the ethyl branch in this compound could be significant for its biological activity.

The following table summarizes the neurobiological effects of compounds analogous to this compound:

Table 1: Neurobiological Effects of Analogous Compounds
Compound Mechanism of Action Observed Effect Reference
Valproic Acid Multiple, including regulation of phosphoinositide signaling. Antiepileptic, mood stabilization. nih.gov
Decanoic Acid Direct, non-competitive AMPA receptor inhibition. Antiseizure activity in ex vivo models. researchgate.netnih.gov
4-Methyloctanoic Acid Not fully elucidated, potent activity in seizure models. Strong seizure control in in vitro and in vivo models. nih.gov

Research on Autophagic Pathway Activation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders and epilepsy. nih.gov Research has indicated that activation of autophagy can have therapeutic benefits in these conditions. nih.gov

Direct studies on the effect of this compound on the autophagic pathway have not been reported. However, research on other medium-chain fatty acids provides evidence for their role in inducing autophagy. Decanoic acid, a key component of the medium-chain triglyceride (MCT) ketogenic diet used in epilepsy treatment, has been shown to stimulate autophagy. nih.gov In studies using the model organism Dictyostelium discoideum, treatment with decanoic acid led to an increase in the number of autophagosomes and enhanced autophagic flux. nih.gov This effect is likely mediated by an increase in the expression of autophagy-related genes, such as atg1 and atg8a. nih.gov

The mechanism by which decanoic acid induces autophagy is thought to be, at least in part, through the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy. nih.gov The ability of some MCFAs to reproduce the cellular effects of valproic acid, which has also been linked to autophagy modulation, further supports this connection. nih.govresearchgate.net Given that this compound is a structural analog of decanoic acid, it is conceivable that it may also possess the ability to activate the autophagic pathway, potentially through similar mechanisms involving mTORC1 inhibition. However, this remains a hypothesis that requires direct experimental validation.

Interactions with Biological Membranes and Lipid Bilayers

The interaction of fatty acids with biological membranes is a critical aspect of their cellular function and is largely governed by their amphipathic nature, possessing both a hydrophilic (water-loving) carboxyl head group and a hydrophobic (water-fearing) hydrocarbon tail. nih.gov This structure allows them to integrate into the lipid bilayers that form the basis of all cell membranes. nih.gov

While specific studies on the interaction of this compound with lipid bilayers are not available, general principles of lipid biochemistry allow for inferences about its behavior. The hydrophobic nature of its ethyl-branched nonane (B91170) tail would facilitate its insertion into the hydrophobic core of the lipid bilayer. This integration can alter the physical properties of the membrane, such as its fluidity and permeability. nih.gov For instance, the presence of fatty acids within the bilayer can disrupt the ordered packing of phospholipid molecules, thereby increasing membrane fluidity. Conversely, some fatty acids can decrease membrane deformability and permeability to small water-soluble molecules. nih.gov

The precise effects of this compound on a lipid bilayer would depend on factors such as its concentration, the composition of the bilayer itself, and the presence of other membrane components like cholesterol. nih.gov Studies on other fatty acids, such as nonanoic acid, have shown that they can penetrate and destabilize plasma membranes, which is thought to be a mechanism of their biological activity in certain contexts. frontiersin.org Research on long-chain unsaturated fatty acids has demonstrated their ability to cause membrane remodeling and increase permeability. nih.gov It is plausible that this compound, as a branched-chain saturated fatty acid, would also modulate membrane properties, potentially influencing the function of embedded membrane proteins and transport processes across the cell membrane.

Contributions to Mammalian Flavor Chemistry and Odorant Profiles

The characteristic flavor of ruminant meat, such as beef and lamb, is a complex interplay of numerous volatile compounds generated from precursors present in the meat during cooking. mdpi.com Lipids, particularly fatty acids, are key precursors to many of these flavor-active compounds. provisioneronline.com The composition of fatty acids in the meat is influenced by the animal's diet and species. nih.govmdpi.com

The concept of a "chemical fingerprint" relates to the unique profile of volatile organic compounds (VOCs) emitted by an individual, which can be influenced by genetics, diet, and metabolism. nih.govdtic.mil Human axillary (underarm) secretions are a rich source of such VOCs, with volatile carboxylic acids being a key class of compounds contributing to body odor. nih.govresearchgate.net These acids are typically released from non-volatile precursors, such as glutamine conjugates, through the action of bacterial enzymes present on the skin. nih.gov

Research in this area has utilized advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–ToF-MS) to quantitatively analyze the pattern of these odorant acids. nih.gov Studies on monozygotic twins have provided evidence for a strong genetic contribution to the specific pattern of these volatile carboxylic acids, supporting the idea of a genetically determined body odor type. nih.govresearchgate.net A wide variety of straight-chain, branched-chain, and unsaturated carboxylic acids have been identified in these secretions. researchgate.net Although this compound has not been explicitly named in the published literature on human odor profiles to date, the established presence of a diverse range of other branched-chain fatty acids suggests that it could be a potential, albeit currently unquantified, component of the human chemical fingerprint. researchgate.netnottingham.ac.uk Further detailed analyses of human secretions may yet reveal its presence and contribution to the individual-specific odor signature.

Applications in Advanced Materials Science and Industrial Chemistry Research

Integration in Polymer Science and Engineering

The molecular structure of 2-ethylnonanoic acid makes it a valuable component in polymer science, where the introduction of specific side chains can precisely control the final properties of a polymer.

The incorporation of functional side groups is a fundamental strategy for designing polymers with specific, tailored properties. Research has demonstrated that attaching carboxylic acid side-groups along a polymer chain can create pH-responsive materials. thegoodscentscompany.com For instance, polyesters have been functionalized with carboxylic acid groups, which can be tuned to influence the polymer's pKα values and water solubility. thegoodscentscompany.com The length of the alkyl chain on these side groups significantly impacts the physicochemical and biological properties of the resulting polymer. thegoodscentscompany.com

In a related context, the structure of branched alkyl side chains, such as the 2-ethylhexyl group, has been shown to have a profound effect on polymerization kinetics and the properties of the resulting polymer. wikidata.org The use of branched side chains is crucial for maintaining the solubility of certain polymers. wikidata.org While a commonly used side chain like 2-ethylhexyl can sometimes slow polymerization kinetics, careful selection of the branching point and chain length allows for the manipulation of the polymer's characteristics. wikidata.org The branched structure of this compound makes it a candidate for creating these tailored side chains, influencing properties such as solubility, viscosity, and reactivity.

Metal salts of carboxylic acids are widely utilized as catalysts in various polymerization reactions. A well-documented example is Tin(II) 2-ethylhexanoate (B8288628), a derivative of the closely related 2-ethylhexanoic acid, which is extensively used as a catalyst for ring-opening polymerization. wikipedia.orgamericanelements.com This catalyst is particularly effective in the production of polyesters like polylactic acid (PLA) and poly(lactic-co-glycolic acid). wikipedia.orgfishersci.at

These metal carboxylates function as Lewis acid catalysts. wikipedia.org In the context of this compound, its metal salts are researched for similar catalytic activities. These compounds are valued for their solubility in nonpolar organic solvents, a trait enhanced by the branched alkyl structure. atamanchemicals.com This solubility allows them to be effective in a homogeneous catalytic environment, facilitating the synthesis of a wide range of polymers, including polyurethanes, polyesters, and polyamides. wikipedia.org

Catalyst TypeRelated AcidPolymerization ApplicationReference
Tin(II) Salt2-Ethylhexanoic AcidRing-opening polymerization of polyesters (e.g., PLA) wikipedia.orgfishersci.at
Metal Derivatives2-Ethylhexanoic AcidCatalysts for polyurethanes, plasticizers fishersci.at

Research on Lubricant Formulations and Performance

Carboxylic acids and their derivatives are essential additives in modern lubricant technology. Research has focused on branched-chain carboxylic acids, including isomers of nonanoic and decanoic acid, for their role in lubricant and grease formulations. ontosight.aiontosight.ai These compounds can function as boundary lubricity additives, which form a protective film on metal surfaces to reduce friction and wear under high-pressure conditions. americanelements.com

Overbased calcium salts of C8, C9, and C10 oxo acids—a group that includes branched isomers like this compound—are specifically developed for use as lubricant additives. These additives can achieve a high basicity, which helps in neutralizing acidic byproducts of combustion and oxidation, thereby extending the life of the lubricant and the machinery.

Studies investigating the impact of carboxylic acid chain length on friction and wear in aqueous lubricants have shown that these additives significantly improve frictional characteristics compared to a base lubricant. fishersci.ca Furthermore, esters derived from branched acids, such as those based on isononanoic acid and 2-ethylhexanoic acid, are utilized as lubricant components to provide beneficial low-temperature properties and reduce tackiness. thegoodscentscompany.comontosight.ai

Studies on Additive Roles in Industrial Processes

Beyond lubricants, this compound and its analogs serve critical functions as additives in various industrial fluids and processes, particularly in metallurgy.

In metalworking operations, fluids are required for cooling, lubrication, and flushing away metal chips. The stability and performance of these fluids are critical. An official report from the Australian government indicates that a chemical mixture containing this compound is used as a dispersing additive in metalworking fluids. This application leverages the surfactant-like properties of the acid to keep solid particles, such as metal fines and soaps, suspended in the fluid. nih.gov This prevents the agglomeration of particles and the formation of deposits on machinery and workpieces. fishersci.at

Research into fine particle dispersants has shown that ester compounds derived from branched fatty acids like 2-ethylhexanoic acid and isononanoic acid are highly effective. atamankimya.com In semi-synthetic metalworking fluids, which combine the lubricity of soluble oils with the cleanliness of synthetics, dispersants are key components for managing particulates and soaps. fishersci.at

Solvent extraction is a hydrometallurgical process used to separate and purify metals. In this process, an organic phase containing an extractant is mixed with an aqueous solution containing metal ions. The extractant selectively binds with the target metal ions, transferring them from the aqueous phase to the organic phase. wikipedia.org

A government assessment report confirms that a substance including this compound serves as an additive in the mining and metal extraction industry specifically for solvent extraction processes. nih.gov The branched structure of this compound is key to its effectiveness, enhancing the solubility of the metal-extractant complex in the organic solvent, which is often kerosene. wikipedia.org

This application is analogous to the well-established use of other branched organophosphorus and carboxylic acids, such as Di-(2-ethylhexyl)phosphoric acid (D2EHPA), for the selective extraction of metals like uranium, nickel, and rare-earth elements. wikipedia.orgfishersci.ca The process facilitates the transfer of the metal between the aqueous and organic phases, which is followed by precipitation and filtration to recover the purified metal salt. nih.gov

Investigation in Surfactant System Development

The investigation of this compound in the development of surfactant systems primarily revolves around its use as a branched-chain hydrophobic precursor. Its derivatives, particularly its salts, are explored for their surface-active properties, which are crucial in formulations for emulsification, wetting, and corrosion inhibition.

Research has shown that the specific branched structure of 2-alkyl-branched carboxylic acids, such as this compound, can lead to enhanced performance compared to their linear counterparts. google.com Salts of 2-alkyl-branched carboxylic acids with a total of 10 or 11 carbon atoms have been found to exhibit significantly improved anti-corrosion and wetting capabilities. google.com This enhancement is attributed to the unique packing of the branched chains at interfaces, which differs from that of straight-chain fatty acid salts. google.com

A key area of investigation is in metalworking fluids, where these surfactants can function as both corrosion inhibitors and emulsifiers. In a study, the performance of various carboxylic acid salts was evaluated based on their ability to prevent corrosion on cast iron. The salts were prepared by neutralizing the acids with monoethanolamine (MEA) to a specific pH and then diluted in hard water. google.com The results, measured by a standardized corrosion grade, demonstrated the effectiveness of these branched-chain acid salts. google.com

For example, a mixture identified as ISOCARB 11, which contains this compound along with other C11 branched acids, was tested for its anti-corrosion properties. google.com The performance of its MEA salt at various concentrations and pH levels was compared to that of linear undecanoic acid. google.com

Corrosion Grade of ISOCARB 11 MEA Salt vs. Linear Undecanoic Acid MEA Salt

Concentration (wt. %)pHISOCARB 11 MEA Salt (Corrosion Grade)Linear Undecanoic Acid MEA Salt (Corrosion Grade)
1.08.013
1.58.00-12
2.08.001
1.08.512
1.58.501
2.08.500-1
1.09.00-11
1.59.000-1
2.09.000

Data derived from patent WO2017028947A1. Corrosion Grade is evaluated based on DIN 51360 part 2, where a lower number indicates better corrosion inhibition. google.com

Furthermore, the surface activity of these compounds is a key parameter in their function as surfactants. The surface tension of the "Isocarb11" mixture, which is a reaction mass including this compound, was measured as 71.8 mN/m at 20 °C at a concentration of 2.2 mg/L. industrialchemicals.gov.au This property is fundamental to the ability of the surfactant to act at the interface between different phases, for instance, in an oil-in-water emulsion. google.com The use of this compound and related branched acids as precursors for surfactants is also noted in the synthesis of more complex molecules, such as ethoxylated and propoxylated derivatives, to tailor their hydrophilic-lipophilic balance (HLB) for specific applications. researchgate.net

Environmental Dynamics and Biodegradation Research

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is a primary mechanism for the removal of organic compounds like 2-ethylnonanoic acid from the environment. Studies focus on the rate and extent of degradation by microbial communities in soil and water.

The potential for rapid and complete biodegradation is assessed using standardized screening tests, such as the Organisation for Economic Co-operation and Development (OECD) 301 series. While data for pure this compound is limited, a study on a closely related substance provides significant insight. An OECD TG 301B (Ready Biodegradability: CO2 Evolution Test) was conducted on a substance identified as "Isocarb11," which is a reaction mass containing this compound along with other C11 and C12 branched acids. nih.gov

The test, which uses activated sludge from a domestic waste treatment plant as the microbial inoculum, showed that the substance achieved 69% degradation over a 28-day period. nih.gov This result surpasses the 60% threshold required to be classified as "readily biodegradable." This finding suggests that the chemical structure of this compound is not inherently recalcitrant and can be effectively broken down by common environmental microorganisms. nih.gov

Test GuidelineTest SubstanceInoculumTest DurationResult (% Degradation)Classification
OECD TG 301 BReaction mass containing this compound ("Isocarb11")Activated Sludge28 days69%Readily Biodegradable

Specific microbial degradation pathways for this compound have not been extensively detailed in scientific literature. However, a plausible metabolic route can be inferred from the well-established pathways for other branched-chain fatty acids (BCFAs). The primary mechanism for fatty acid catabolism in microorganisms is β-oxidation. hmdb.ca

For a compound like this compound, which has an ethyl group at the alpha-carbon (C-2), the degradation would likely proceed as follows:

Activation: The process begins with the activation of the carboxylic acid to its coenzyme A (CoA) thioester, forming 2-ethylnonanoyl-CoA. This step is catalyzed by an acyl-CoA synthetase.

Oxidation: The subsequent steps involve a cycle of four core reactions: oxidation, hydration, further oxidation, and thiolysis. hmdb.ca The presence of the C-2 ethyl branch prevents direct β-oxidation. Therefore, microorganisms capable of degrading such structures may employ an initial α-oxidation step. This would remove one carbon atom, converting the 2-ethylnonanoyl-CoA into a substrate suitable for the standard β-oxidation pathway.

β-Oxidation Cycles: Once the initial branch is addressed, the shortened fatty acyl-CoA enters the β-oxidation spiral. In each cycle, a two-carbon acetyl-CoA unit is cleaved off, progressively shortening the carbon chain. hmdb.ca

Final Products: The acetyl-CoA generated enters the citric acid cycle for energy production, ultimately leading to the mineralization of the original compound into carbon dioxide and water.

While this proposed pathway is based on fundamental biochemical principles, its confirmation for this compound would require specific metabolic studies using isolated microbial strains.

Advanced Computational Modeling for Environmental Fate Prediction

In the absence of extensive experimental data, computational models like Quantitative Structure-Activity Relationships (QSAR) are invaluable tools for predicting the environmental fate of chemicals. nih.govnih.gov These models use the molecular structure of a compound to estimate key physicochemical properties and environmental endpoints. mdpi.com

For this compound, such models can predict its partitioning behavior between air, water, soil, and biota. Key parameters estimated by these models include:

Log Kow (Octanol-Water Partition Coefficient): Indicates the tendency of a chemical to partition into organic matter (e.g., lipids in organisms, soil organic carbon) versus water. A higher Log Kow suggests a greater potential for bioaccumulation and soil/sediment adsorption.

Koc (Organic Carbon-Water Partition Coefficient): Describes the partitioning of a chemical between organic carbon in soil/sediment and water, indicating its mobility in soil.

BCF (Bioconcentration Factor): Predicts the potential for a chemical to accumulate in aquatic organisms from the surrounding water.

Environmental Half-life: Estimates the persistence of the chemical in different compartments (air, water, soil) based on predicted degradation rates (e.g., atmospheric oxidation, biodegradation). mdpi.com

Environmental Fate ParameterSignificancePredicted Value for this compound
Log Kow (Octanol-Water Partition Coefficient)Predicts partitioning and bioaccumulation potentialData not available
Koc (Soil Organic Carbon-Water Partitioning Coefficient)Predicts mobility in soil and sedimentData not available
BCF (Bioconcentration Factor)Estimates accumulation in aquatic organismsData not available
Atmospheric Half-lifeEstimates persistence in the atmosphereData not available

Occurrence and Distribution in Environmental Compartments

Direct environmental monitoring data detailing the occurrence and concentration of this compound in environmental compartments such as surface water, groundwater, soil, or air are not widely reported in scientific literature. Its presence in the environment is not well-documented, suggesting it is not a ubiquitous contaminant of major concern.

However, the compound is utilized in specific laboratory applications. Published research indicates its use as an internal standard for the quantification of other volatile fatty acids in complex matrices like cheese and milk fat during gas chromatography analysis. nih.gov This use, while confined to laboratory settings, confirms its availability and potential for localized release into wastewater streams from research and analytical facilities. A comprehensive understanding of its environmental distribution would require targeted monitoring studies in areas of potential release.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Branching Position and Chain Length on Biological Functionality

The biological activity of carboxylic acids is significantly influenced by their structural features, such as chain length and the presence and position of alkyl branches. While direct studies on 2-ethylnonanoic acid are limited, a comparative analysis with structurally related branched-chain fatty acids (BCFAs) allows for informed inferences.

The position of the branch is a critical determinant of biological functionality. For instance, in a study comparing various branched carboxylic acids, it was observed that compounds with a 2- or 3-carbon alkyl substituent at the alpha position, such as 2-ethylhexanoic acid (a shorter-chain analogue of this compound), elicited a distinct transcriptional profile in various cell lines. nih.gov This suggests that the alpha-branching is a key structural motif for specific biological interactions.

A comparative analysis of the transcriptional response of different cell lines to various branched-chain carboxylic acids is presented in the table below. This data, extrapolated from studies on similar compounds, provides insight into the potential biological impact of this compound.

Table 1: Comparative Transcriptional Response to Branched-Chain Carboxylic Acids

CompoundChain LengthBranching PositionObserved Transcriptional Profile Similarity to Valproic Acid
2-Ethylbutanoic acidC6α-ethylLow
2-Ethylhexanoic acidC8α-ethylHigh
2-Propylnonanoic acidC12α-propylHigh
2-Hexyldecanoic acidC16α-hexylLow

This table is illustrative and based on findings from related compounds to infer the potential activity of this compound. nih.gov

Correlating Structural Features with Synthetic Reactivity and Yields

The synthetic accessibility of this compound is intrinsically linked to its structural features. The presence of an ethyl group at the alpha-carbon introduces steric hindrance that can influence the reactivity of the carboxylic acid group and the adjacent C-H bonds.

One common route to synthesizing α-branched carboxylic acids is through the oxidation of the corresponding aldehyde. For instance, the synthesis of the closely related 2-ethylhexanoic acid often involves the oxidation of 2-ethylhexanal (B89479). mdpi.com The efficiency of this oxidation can be highly dependent on the catalyst and reaction conditions. The ethyl branch at the α-position can electronically influence the carbonyl group, potentially affecting the rate of oxidation.

Several methods have been developed for the synthesis of 2-ethylhexanoic acid, which can be adapted for this compound. These methods often employ catalysts to achieve high selectivity and yield under mild conditions. For example, N-hydroxyphthalimide has been used as a catalyst for the aerobic oxidation of 2-ethylhexanal, achieving high selectivity for the corresponding carboxylic acid. mdpi.com Another patented process describes the oxidation of 2-ethylhexanal using a manganese acetate (B1210297) catalyst, also reporting high conversion and selectivity. google.com

The table below summarizes various synthetic approaches for α-branched carboxylic acids, which are relevant to the synthesis of this compound, highlighting the influence of different catalysts on reaction yields.

Table 2: Synthetic Yields of α-Branched Carboxylic Acids with Various Catalysts

Starting AldehydeCatalystOxidizing AgentYield of Carboxylic Acid (%)
2-EthylhexanalN-hydroxyphthalimideOxygen/Air>99
2-EthylhexanalMn(II) 2-ethylhexanoate (B8288628)/Sodium 2-ethylhexanoateOxygen97–98
2-EthylhexanalKOHOxygen84
2-EthylhexanalFe(II), Ni(II), or Co(II) complexesOxygen70

This table presents data from the synthesis of 2-ethylhexanoic acid, a structural analogue of this compound, to illustrate the impact of catalysts on yield. mdpi.com

Influence of Molecular Architecture on Advanced Material Performance

The molecular architecture of this compound, specifically its branched structure, makes it and its derivatives valuable components in the formulation of advanced materials. The ethyl group at the α-position disrupts the linear packing that is characteristic of straight-chain fatty acids, leading to a lower melting point and viscosity. These properties are highly desirable in applications such as synthetic lubricants and plasticizers.

Esters derived from this compound are expected to exhibit good thermal and oxidative stability, making them suitable for use as base oils in synthetic lubricants. The branched structure can also enhance the solubility of these esters in nonpolar organic solvents, a critical property for their use in various industrial applications. For example, metal salts of the related 2-ethylhexanoic acid are used as corrosion inhibitors in automotive coolants and as additives in lubricants. bisleyinternational.com

In the realm of polymers, this compound can be used as a modifier for alkyd resins, improving their resistance to yellowing. Its esters can also act as plasticizers for polymers like polyvinyl butyral (PVB) and polyvinyl chloride (PVC). The branching of the acid introduces free volume between polymer chains, increasing their flexibility and lowering the glass transition temperature.

The following table illustrates the effect of branching on the physical properties of carboxylic acids, which in turn influences their performance in material applications.

Table 3: Comparison of Physical Properties of Linear vs. α-Branched Carboxylic Acids

Carboxylic AcidStructureMelting Point (°C)Boiling Point (°C)Solubility in Water (g/L)
Nonanoic AcidLinear C912.52540.26
2-Ethylheptanoic AcidBranched C9-60229Slightly soluble

This table provides a comparison to illustrate the general effects of α-branching on the physical properties of a C9 carboxylic acid.

Computational and Predictive Models for SAR/SPR Analysis (e.g., QSAR for Biodegradation)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a particular property, such as biodegradability. For this compound, QSAR models can be employed to predict its environmental fate and potential toxicity without extensive experimental testing. nih.gov

The biodegradability of a chemical is a key parameter in its environmental risk assessment. QSAR models for predicting ready biodegradability often use a variety of molecular descriptors that quantify different aspects of a molecule's structure. nih.gov For a branched carboxylic acid like this compound, important descriptors would likely include:

Molecular Weight: Influences the rate of uptake by microorganisms.

LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity, which affects bioavailability.

Branching Index: Quantifies the degree of branching, which can hinder enzymatic attack.

Number of Carboxyl Groups: The carboxylic acid group is generally susceptible to biodegradation.

While specific QSAR models for this compound may not be publicly available, existing models for the biodegradability of organic chemicals can be used to estimate its behavior. uci.edu These models are typically trained on large datasets of diverse chemicals and can provide a probabilistic assessment of whether a compound is readily biodegradable or not. The presence of the alkyl branch in this compound is a structural feature that is known to decrease the rate of biodegradation compared to its linear isomer, nonanoic acid.

The table below lists some common molecular descriptors used in QSAR models for predicting biodegradability and their likely influence on the environmental persistence of this compound.

Table 4: Key Molecular Descriptors in QSAR Models for Biodegradation and Their Relevance to this compound

Molecular DescriptorGeneral Influence on BiodegradabilityPredicted Impact for this compound
Increased Molecular WeightDecreasesModerate biodegradability expected due to its size.
High LogP (Hydrophobicity)Can decrease bioavailabilityIts moderate lipophilicity may influence its interaction with microbial membranes.
Presence of Alkyl BranchingDecreasesThe α-ethyl branch is expected to hinder enzymatic degradation compared to a linear chain.
Presence of a Carboxyl GroupIncreasesThe carboxylic acid functional group provides a site for initial enzymatic attack.

This table provides a qualitative prediction based on established principles of QSAR modeling for biodegradation. mdpi.comresearchgate.net

Emerging Research Frontiers and Future Outlook

Novel Synthetic Routes for Sustainable Production

The industrial synthesis of 2-ethylnonanoic acid traditionally relies on petrochemical feedstocks and energy-intensive processes. However, emerging research frontiers are focused on developing novel, sustainable synthetic routes that align with the principles of green chemistry. These new approaches prioritize the use of renewable starting materials, milder reaction conditions, and highly efficient catalytic systems to reduce the environmental footprint of production.

One promising avenue is the application of biocatalysis. Lipase-catalyzed esterification and transesterification reactions, often conducted in solvent-free media or green solvents like supercritical CO2, are being explored. nih.govresearchgate.netmdpi.com While much of this research has focused on producing esters from branched alcohols and linear acids, the principles are being adapted for branched-chain acids like this compound. nih.govmdpi.com The use of immobilized enzymes, such as Novozym® 435 (a lipase (B570770) from Candida antarctica), allows for catalyst reuse, lower energy consumption, and high product purity under mild conditions. nih.govresearchgate.net Challenges remain, as enzymatic esterification involving branched acids can be slower than with their linear counterparts, sometimes requiring process optimization like the use of excess alcohol substrate to achieve high conversion rates. mdpi.com

Another key area is the metabolic engineering of microorganisms to produce branched-chain fatty acids directly from simple carbon sources. d-nb.info By combining pathways for branched-chain amino acid biosynthesis with fatty acid synthesis in microbes like Escherichia coli or Pichia pastoris, researchers can create cellular factories for producing custom-designed fatty acids. d-nb.info This approach offers a route to bypass traditional chemical synthesis altogether, moving towards a bio-based production platform.

Advanced chemical catalysis also presents opportunities for sustainability. Palladium-catalyzed processes, for example, have been developed to convert abundant fatty acids from renewable sources into other valuable chemicals. fishersci.com Adapting such highly efficient catalytic systems for the specific synthesis of this compound could lead to significant improvements in atom economy and a reduction in waste streams compared to conventional methods.

Table 1: Comparison of Synthetic Approaches for Branched-Chain Carboxylic Acids & Esters

Synthetic Route Key Features Advantages Challenges
Traditional Synthesis Aldol (B89426) condensation of heptanal (B48729) followed by oxidation. Established, high-throughput industrial process. Relies on petrochemicals, high energy, potential for waste.
Biocatalysis (Enzymatic) Use of lipases (e.g., Novozym® 435) in solvent-free or green solvent systems. nih.govresearchgate.net Mild conditions, high selectivity, reusable catalyst, environmentally friendly. researchgate.net Slower reaction rates for branched substrates, potential for enzyme inhibition. mdpi.com
Metabolic Engineering Engineered microbes (E. coli, yeast) to produce branched-chain fatty acids. d-nb.info Uses renewable feedstocks (e.g., glucose), potential for direct production. Complex pathway engineering, optimizing yield and purity.
Advanced Chemical Catalysis Use of transition metal catalysts (e.g., Palladium) for specific bond formations. fishersci.com High efficiency, low catalyst loading, potential use of renewable feedstocks. Catalyst cost and stability, adapting for specific branched structures.

Untapped Biological Targets and Therapeutic Potential

While this compound itself is not an established therapeutic, its structural similarity to other biologically active medium-chain fatty acids (MCFAs) points toward significant untapped therapeutic potential, particularly in the realm of neurological disorders. The most notable analogue is valproic acid (2-propylpentanoic acid), a widely used antiepileptic and mood-stabilizing drug. nih.govflybase.org However, valproic acid carries a risk of significant side effects, including teratogenicity, which has spurred research into related but potentially safer compounds.

Research has shown that specific medium-chain fatty acids, including straight-chain and certain branched structures, can offer potent seizure control. For instance, decanoic acid (a ten-carbon straight-chain fatty acid) and novel branched fatty acids like 4-methyloctanoic acid and 4-ethyloctanoic acid have demonstrated significant anticonvulsant effects in preclinical models, in some cases with greater potency than valproic acid. nih.gov

The mechanisms underlying these effects are an active area of investigation. One key target identified for decanoic acid is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory neurotransmission in the brain. Decanoic acid acts as a direct, non-competitive antagonist of AMPA receptors, a mechanism sufficient to explain its antiseizure effects. Other potential mechanisms shared by this class of fatty acids include the modulation of phosphoinositide signaling pathways and inhibition of histone deacetylase (HDAC), although the latter is also linked to the teratogenicity of valproic acid. nih.gov The structural nuances between different branched-chain fatty acids appear to separate the desired therapeutic action from unwanted side effects.

Furthermore, the connection between gut microbiota metabolites and host physiology opens new frontiers. Fatty acids produced by gut bacteria can interact with G-protein-coupled receptors (GPCRs), influencing various physiological processes, including those relevant to neurodegenerative disorders like Alzheimer's disease. The structural characteristics of this compound make it a candidate ligand for orphan or understudied GPCRs, representing a novel avenue for therapeutic discovery.

Table 2: Potential Biological Activities of this compound Based on Analogue Research

Biological Target/Activity Relevant Analogue(s) Potential Therapeutic Application Research Finding
AMPA Receptor Antagonism Decanoic Acid Epilepsy, Neurological Disorders Decanoic acid directly inhibits AMPA receptors, reducing excitatory neurotransmission.
Phosphoinositide Signaling Valproic Acid, Decanoic Acid Bipolar Disorder, Epilepsy VPA and other MCFAs reduce phosphoinositide levels, a key signaling pathway in the brain.
HDAC Inhibition Valproic Acid Cancer, Neurological Disorders VPA is a known HDAC inhibitor; however, this activity is linked to adverse effects. Structurally different MCFAs may avoid this target. nih.gov
GPCR Modulation Various Fatty Acids (Gut Microbiome Metabolites) Metabolic Disease, Neurodegenerative Disease Fatty acids act as signaling molecules for GPCRs, linking gut health to systemic and central nervous system functions.

Advanced Material Design and Functionalization Opportunities

The unique molecular structure of this compound—a medium-length carbon chain with a specific branch point—makes it a valuable building block for the design of advanced functional materials. Its properties can be leveraged to create materials with tailored solubility, viscosity, thermal stability, and self-assembly characteristics.

A significant area of application is in the formulation of functional fluids and polymers. The introduction of branched chains, like the ethyl group in this compound, disrupts the packing of hydrocarbon chains. taylorandfrancis.com This structural feature is critical for creating lubricants and plasticizers with low pour points and good oxidative stability, making them suitable for demanding applications. taylorandfrancis.com Esters derived from branched acids and branched alcohols are particularly sought after as biolubricants and synthetic oils that remain fluid at low temperatures. nih.govmdpi.com

In the field of electronics, metal salts of branched-chain carboxylic acids are being used to develop next-generation conductive inks. For example, silver salts of carboxylic acids like silver 2-ethylhexanoate (B8288628) serve as precursors in inks for printed electronics. americanelements.comnih.gov These organometallic compounds decompose at low temperatures to form highly conductive silver networks, enabling the fabrication of flexible electronic devices on various substrates. The branched structure of the carboxylate ligand enhances solubility in organic solvents and influences the decomposition temperature and final film morphology.

Furthermore, the amphiphilic nature of this compound and its derivatives is being exploited in the creation of dynamic, "smart" materials. Research into chemically fueled emulsions has utilized molecules like 4-ethyloctanoic acid to study the principles of self-organizing, out-of-equilibrium systems that mimic biological structures like membrane-less organelles. The specific structure of the acid influences the stability and ripening behavior of droplets in these emulsions. In biotechnology, engineered ionizable lipids incorporating branched tails are proving critical for the in-vivo delivery of therapeutics like mRNA and CRISPR-Cas9 ribonucleoproteins via lipid nanoparticles (LNPs). The branching pattern is a key determinant of the delivery efficiency and biological targeting of these advanced drug delivery systems.

Table 3: Applications of Branched-Chain Carboxylic Acids in Materials Science

Application Area Function of Branched-Chain Acid Example Material/System Key Benefit of Branching
Advanced Lubricants Base oil component (as an ester). taylorandfrancis.com Synthetic esters, biolubricants. nih.govmdpi.com Lowers melting point, improves cold-flow properties and oxidative stability. taylorandfrancis.com
Printed Electronics Solubilizing ligand for metal precursor. americanelements.com Silver-based conductive inks. americanelements.comnih.gov Enhances solubility in non-aqueous solvents, controls decomposition temperature.
"Smart" Emulsions Surfactant/droplet-forming molecule. Chemically fueled, self-organizing emulsions. Influences Laplace pressure, droplet stability, and ripening kinetics.
Drug Delivery Hydrophobic tail of an ionizable lipid. Lipid Nanoparticles (LNPs) for nucleic acid delivery. Critical for optimizing particle structure and functional delivery to target cells.

Comprehensive Environmental Impact and Remediation Strategies

The environmental profile of this compound is understood by examining its role as a member of the broader class of naphthenic acids (NAs). NAs are complex mixtures of alkyl-substituted aliphatic and alicyclic carboxylic acids that are naturally present in crude oil and become concentrated in industrial process waters, particularly from the oil sands industry. researchgate.netijsra.netscholaris.ca

Environmental Fate and Impact

Once released into the environment, the fate of this compound is governed by its physicochemical properties. With a carboxylic acid head and a nine-carbon branched tail, it has surfactant-like properties that can disrupt cell membranes, leading to aquatic toxicity. nih.gov The toxicity of NAs is often correlated with their molecular weight and structure, with larger and more hydrophobic acids generally showing greater toxicity. nih.gov

However, this compound is also subject to biodegradation. Studies on similar branched-chain carboxylic acids show that they can be degraded by environmental microorganisms, although the rate and extent can be highly dependent on the molecular structure. nih.govindustrialchemicals.gov.au The presence of branching, particularly at the α- or β-carbon relative to the carboxyl group, can hinder the β-oxidation pathway used by bacteria to break down fatty acids, potentially leading to greater persistence compared to their straight-chain counterparts. nih.gov Anaerobic degradation in sediments is possible but may be slow, with the potential for accumulation. nih.gov Some studies indicate that compounds like 2-ethylhexanoic acid are readily biodegradable under certain aerobic conditions. industrialchemicals.gov.aunih.gov

Remediation Strategies

Due to the persistence and toxicity of some NAs, significant research has been dedicated to remediation technologies for contaminated water. These strategies are directly applicable to this compound.

Bioremediation: This approach uses the metabolic capabilities of naturally occurring or augmented microorganisms to degrade NAs. fems-microbiology.org Engineered systems like constructed wetlands can effectively reduce NA concentrations by fostering diverse microbial communities that work in concert with plants. fems-microbiology.org While effective for simpler NAs, the degradation of more complex or branched structures can be slow. researchgate.net

Advanced Oxidation Processes (AOPs): Technologies such as ozonation, photocatalysis (e.g., with UV/TiO2), and persulfate-mediated oxidation are used to chemically break down recalcitrant organic compounds like NAs into more biodegradable forms or to mineralize them completely. ijsra.netnih.gov

Physical Separation: Methods like adsorption onto activated carbon (including biochar derived from sawdust) and membrane filtration (nanofiltration) are effective at physically removing NAs from water. researchgate.netscholaris.canih.gov These methods are often used as a primary treatment step to reduce the load on subsequent biological or chemical polishing stages. nih.gov

Often, a combination of these strategies, such as an AOP followed by bioremediation, is most effective for treating complex mixtures of contaminants found in industrial wastewater. researchgate.net

Q & A

Q. What statistical approaches are recommended for analyzing clustered data in studies involving this compound?

  • Methodological Answer : Mixed-effects models account for nested data (e.g., repeated measurements across batches). Use R packages like lme4 or nlme to model random effects (e.g., lab-to-lab variability) and fixed effects (e.g., concentration-response relationships). Cluster-adjusted standard errors improve hypothesis testing reliability .

Q. How can contradictions in biological activity data for this compound be resolved?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For divergent cytotoxicity reports, control for cell line-specific metabolic pathways (e.g., β-oxidation rates) and assay interference from serum proteins. Meta-analyses with standardized IC50_{50} normalization are critical .

Q. What advanced chromatographic methods improve separation of this compound from complex matrices?

  • Methodological Answer : Two-dimensional Gas Chromatography (GC×GC) with a polar/non-polar column set enhances resolution in lipid-rich samples. For biological fluids, Solid-Phase Microextraction (SPME) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) achieves sub-ppm detection limits. Optimize mobile phase gradients using ACN/H2 _2O with 0.1% formic acid .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-lives (e.g., EPI Suite™). Molecular dynamics simulations (e.g., GROMACS) predict soil sorption coefficients (KocK_{oc}) by modeling interactions with humic acids. Validate predictions against experimental OECD 301F biodegradation tests .

Q. What experimental designs minimize confounding variables in toxicological studies of this compound?

  • Methodological Answer : Employ randomized block designs to control for batch effects. Dose-response studies should include vehicle controls (e.g., DMSO) and blinded scoring for histopathology. Use factorial designs to assess interactions between exposure duration and co-pollutants (e.g., heavy metals). Power analyses ensure adequate sample sizes for detecting ≥20% effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.